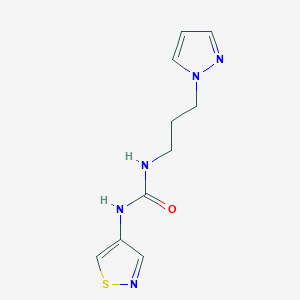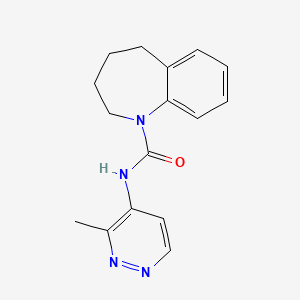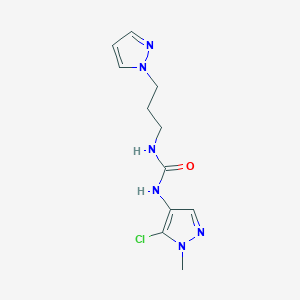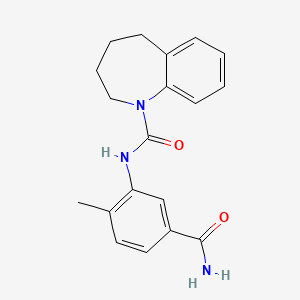![molecular formula C20H24N2O3 B6983721 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea](/img/structure/B6983721.png)
1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea is an organic compound with a complex structure that includes a phenylurea moiety and a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea typically involves multiple steps. One common method starts with the preparation of the tetrahydropyran ring, which can be achieved through the cyclization of appropriate precursors under acidic conditions. The phenylmethyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the phenylurea moiety is formed by reacting the intermediate with phenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted urea derivatives.
Applications De Recherche Scientifique
1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea involves its interaction with specific molecular targets. The phenylurea moiety can bind to enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects. The tetrahydropyran ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-methylurea
- 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-ethylurea
- 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-propylurea
Uniqueness
1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea is unique due to its specific combination of a phenylurea moiety and a tetrahydropyran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-[[4-(hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-15-20(11-13-25-14-12-20)18(16-7-3-1-4-8-16)22-19(24)21-17-9-5-2-6-10-17/h1-10,18,23H,11-15H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBZBBUBEJJRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)C(C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(4-methoxybutan-2-ylcarbamoylamino)benzamide](/img/structure/B6983639.png)

![1-[(1-Methylsulfanylcyclopropyl)methyl]-3-(1,2-thiazol-4-yl)urea](/img/structure/B6983672.png)
![1-(5-Chloro-1-methylpyrazol-4-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B6983685.png)


![1-(3-Fluoro-4-methoxyphenyl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea](/img/structure/B6983697.png)
![1-(4-Ethyl-3-methylphenyl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea](/img/structure/B6983707.png)
![1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B6983708.png)

![N-[3-(furan-2-ylmethoxymethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxamide](/img/structure/B6983740.png)
![1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-thiophen-3-ylurea](/img/structure/B6983747.png)
![3-Ethyl-1-methyl-4-[(3-propan-2-yloxyazetidin-1-yl)methyl]pyrazole](/img/structure/B6983750.png)
![2-[(3-propan-2-yloxyazetidin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B6983757.png)
